

A Comparative Guide to Naphthalene-Derived Polymers in Organic Solar Cell Performance

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This guide provides an in-depth analysis of **naphthalene**-diimide (NDI)-based polymers, a prominent class of n-type organic semiconductors, and benchmarks their performance within organic solar cells (OSCs). We will explore the causality behind their synthetic design, compare their photovoltaic performance against alternative materials, and provide validated experimental protocols for device fabrication and characterization.

Introduction: The Rise of Naphthalene Diimide Polymers as Non-Fullerene Acceptors

For years, fullerene derivatives were the undisputed champions as electron acceptors in organic solar cells. However, their inherent limitations—weak absorption in the visible spectrum, limited energetic tunability, and morphological instability—drove the search for alternatives. This led to the development of non-fullerene acceptors (NFAs), where **naphthalene** diimide (NDI)-based polymers and small molecules have emerged as a highly promising material class.^{[1][2]}

NDI-based materials offer several key advantages:

- **High Electron Mobility:** Their rigid, planar aromatic core facilitates efficient intramolecular and intermolecular charge transport.^[2]
- **Tunable Energetics:** The electronic properties (LUMO/HOMO levels) can be precisely tuned through synthetic modification of the core, side chains, or copolymerization with various

donor units.[3][4] This allows for meticulous energy level alignment with a wide range of donor polymers, which is critical for minimizing voltage losses.

- **Strong Light Absorption:** Unlike fullerenes, NDI-based polymers can be designed to absorb strongly in the visible and near-infrared regions, contributing significantly to the overall photocurrent generation.[1][5]
- **Enhanced Stability:** Many NDI-based polymers exhibit superior thermal and photochemical stability compared to their fullerene counterparts.[4]

This guide will delve into the practical application of these polymers, comparing different NDI architectures and their performance in state-of-the-art OSCs.

Performance Benchmarking: NDI-Polymers vs. Alternatives

The efficacy of an OSC is primarily measured by its Power Conversion Efficiency (PCE), which is a product of the open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), and fill factor (FF). The performance of NDI-based acceptors is highly dependent on their molecular design, including the choice of co-monomer, side-chain engineering, and molecular weight.

NDI-Copolymers as Acceptors in All-Polymer Solar Cells (All-PSCs)

All-PSCs, which utilize a polymer donor and a polymer acceptor, are particularly attractive for their potential in large-area, flexible device fabrication due to their enhanced mechanical robustness.[5][6] NDI-based copolymers are frequently used as the acceptor component in these devices.

A prime example is the NDI-biselenophene copolymer (PNDIBS). When blended with the donor polymer PBDB-T, high molecular weight ($M_n = 53.7$ kDa) PNDIBS enabled devices to achieve a PCE of up to 9.4%.[5] This high performance was attributed to a favorable face-on molecular orientation and balanced charge transport in the blend film.[5] In contrast, a similar device using a lower molecular weight version of the same polymer ($M_n = 28.4$ kDa) only reached a PCE of 7.9%, highlighting the critical role of molecular weight in optimizing film morphology and charge transport.[5]

Another well-studied NDI-copolymer, often referred to as N2200, has been a benchmark material in the field.[6] However, recent innovations in side-chain engineering have led to even better performance. By creating a terpolymer that incorporates two NDI units with different side chains, researchers developed the PNDIHD/DT-0.41 acceptor. All-PSCs using this polymer with the PBDB-T donor achieved a PCE of 9.3%, significantly outperforming the 7.7% PCE from a comparable N2200-based device.[6] This improvement was linked to an optimal domain size and higher electron mobility.[6]

Acceptor Polymer	Donor Polymer	Voc (V)	**Jsc (mA/cm ²) **	FF (%)	PCE (%)	Reference
PNDIBS (High Mn)	PBDB-T	-	18.32	-	9.4	[5]
PNDIBS (Low Mn)	PBDB-T	-	-	-	7.9	[5]
PNDIHD/D T-0.41	PBDB-T	-	-	-	9.3	[6]
N2200	PBDB-T	-	-	-	7.7	[6]
PNDIS-HD	PSEHTT	-	7.78	-	3.3	[7]

NDI-based Small Molecule Acceptors

Beyond polymers, NDI units are used to construct small molecule acceptors. These materials can offer benefits like well-defined molecular structures and potentially easier purification. For instance, a study exploring star-shaped and linear NDI-based molecules found that performance was highly sensitive to the heteroatom linking the side chains.[3] When paired with the donor polymer PTB7-Th, a star-shaped NDI acceptor with sulfur-linked side chains achieved a PCE of 2.8%, which was among the highest for molecular NDI-based acceptors at the time.[3]

More complex fused-ring electron acceptors (FREAs) have also been developed. By replacing a benzene ring with a **naphthalene** ring in the core of a known acceptor (IDIC), researchers created a new molecule, NDIC.[8] When blended with the donor polymer PBDB-T, the NDIC-

based device achieved a PCE of 9.43% with a high Voc of 0.90 V.[8][9] This outperformed the original IDIC-based device, demonstrating that even subtle core modifications can significantly enhance photovoltaic performance.[8]

Acceptor Molecule	Donor Polymer	Voc (V)	**Jsc (mA/cm ²) **	FF (%)	PCE (%)	Reference
Star-shaped NDI (S-linked)	PTB7-Th	-	-	-	2.8	[3]
NDIC	PBDB-T	0.90	-	-	9.43	[8][9]
IDIC	PBDB-T	0.77	-	-	9.19	[8]
BF-PDI4	PTB7-Th	-	-	-	3.64	[10]
BF-NDI4	PTB7-Th	-	-	-	2.28	[10]

NDI-Polymers as Interlayers

A crucial, and sometimes overlooked, application of NDI-based polymers is their use as cathode interlayers (CILs). A CIL is a thin layer placed between the active layer and the cathode to improve charge extraction and reduce interfacial recombination. NDI-based ionene polymers have proven to be excellent CILs because they can lower the work function of the electrode, creating a more favorable energy alignment for electron collection.[11][12][13]

Self-doping NDI ionenes have been shown to be "universal" interlayers, boosting the efficiency of fullerene, non-fullerene, and ternary OSCs to a maximum of 16.9%.[12][13] These interlayers are effective over a wide range of thicknesses, simplifying device fabrication.[12] Similarly, an NDI-based CIL (NDI-OH) was shown to increase the Voc in both fullerene and non-fullerene devices, leading to enhanced PCE.[11]

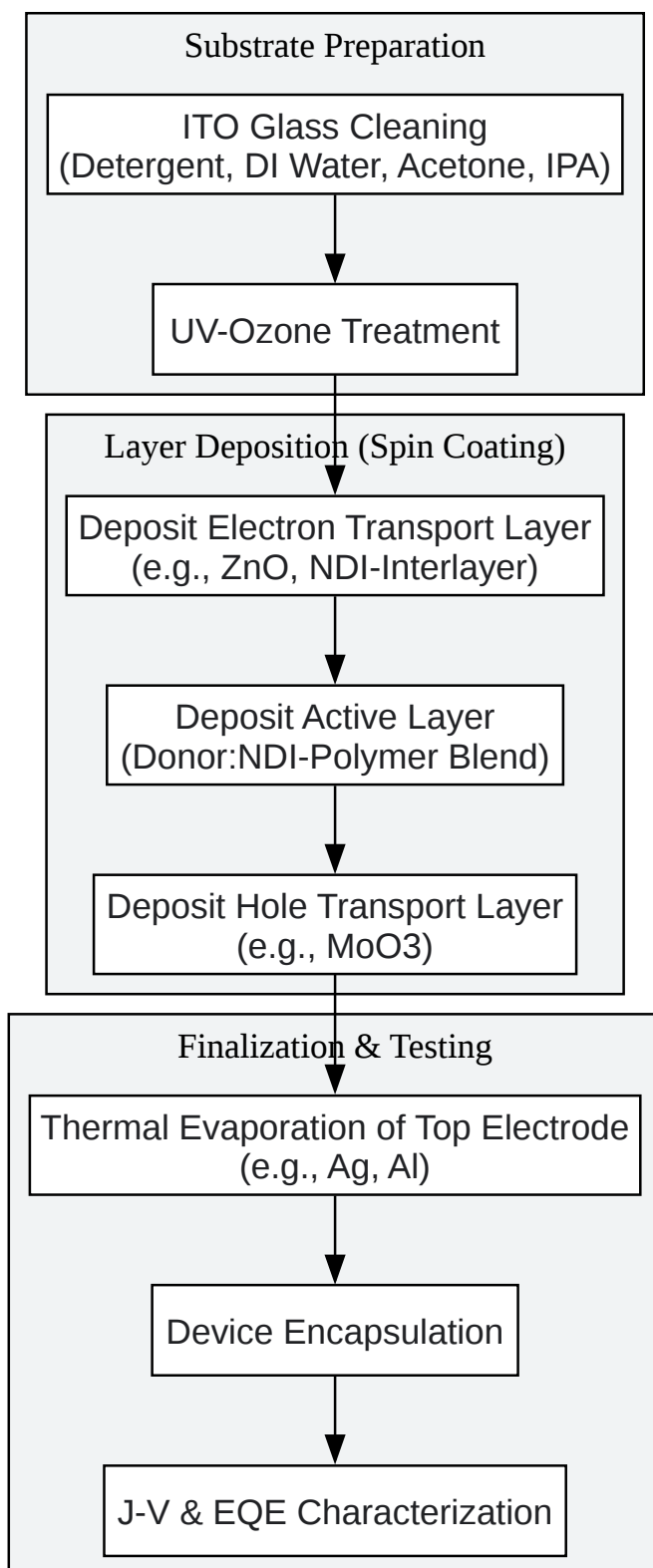
Experimental Workflows & Protocols

Achieving high performance with NDI-based polymers requires meticulous optimization of the device fabrication and characterization process. Here, we outline a validated, generalized

protocol for an inverted OSC architecture, which is commonly used for its enhanced stability.

OSC Device Fabrication Workflow

The following diagram illustrates the standard workflow for fabricating and testing an inverted organic solar cell.



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Caption: Workflow for inverted organic solar cell fabrication.

Detailed Protocol: Fabrication of a PBDB-T:PNDIBS All-Polymer Solar Cell

This protocol is a synthesized example based on common practices in the literature.^{[5][14]}

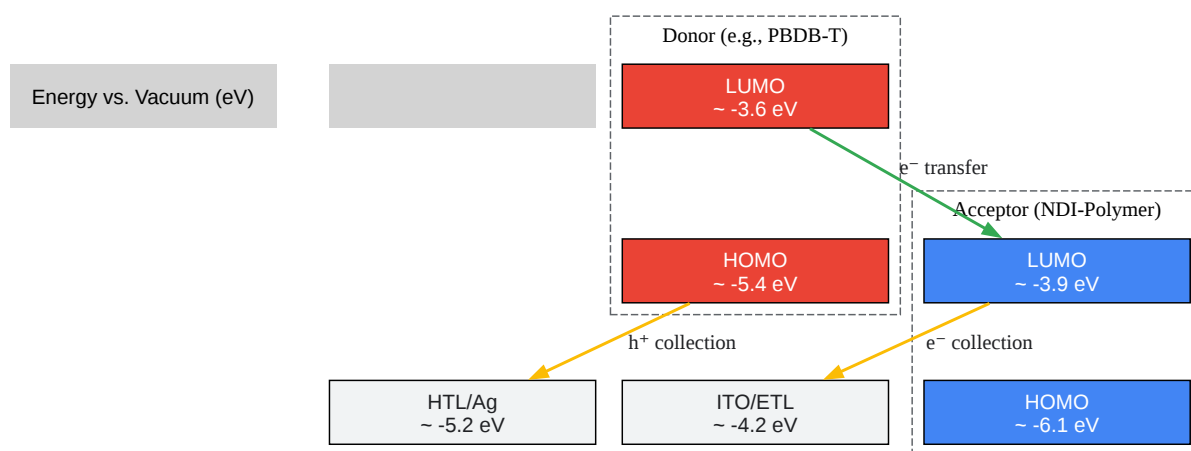
- 1. Substrate Preparation:** a. Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially sonicated in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The substrates are then dried with a nitrogen gun. c. Immediately before use, the substrates are treated with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues. Causality: This cleaning process is critical for ensuring good film adhesion and creating an efficient, ohmic contact for charge collection.
- 2. Electron Transport Layer (ETL) Deposition:** a. A solution of a ZnO precursor or an NDI-based interlayer like NDI-OH (e.g., 1 mg/mL in Methanol) is spin-coated onto the ITO substrate.^[14] b. The film is annealed according to the specific material's requirements (e.g., 120 °C for 10 min). Causality: The ETL selectively extracts electrons from the active layer while blocking holes, preventing recombination at the cathode.
- 3. Active Layer Deposition:** a. The donor polymer (e.g., PBDB-T) and the NDI-based acceptor polymer (e.g., PNDIBS) are dissolved in a suitable solvent like chlorobenzene or chloroform at a specific weight ratio (e.g., 1:1.2) and concentration (e.g., 20 mg/mL).^[14] b. The solution is typically stirred overnight at an elevated temperature (e.g., 65 °C) to ensure complete dissolution. c. The blend solution is spin-coated on top of the ETL inside a nitrogen-filled glovebox. Causality: Spin-coating parameters (speed, time) directly control the thickness of the active layer, which must be optimized for light absorption without compromising charge extraction (typically ~100 nm). d. The film is then thermally annealed (e.g., 130 °C for 10 min).^[5] Causality: Annealing provides thermal energy to promote molecular rearrangement, leading to optimized phase separation and domain purity, which is essential for efficient exciton dissociation and charge transport.
- 4. Hole Transport Layer (HTL) and Electrode Deposition:** a. A thin layer (5-10 nm) of Molybdenum Oxide (MoO₃) is thermally evaporated on top of the active layer under high vacuum (<10⁻⁶ Torr). Causality: MoO₃ acts as an efficient HTL, selectively extracting holes and blocking electrons. b. Finally, a thick layer (80-100 nm) of Silver (Ag) or Aluminum (Al) is thermally evaporated to serve as the top electrode.

Characterization

- **Current Density-Voltage (J-V) Measurement:** Performed under a simulated AM 1.5G solar spectrum at 100 mW/cm² illumination. This provides the key metrics: Voc, Jsc, FF, and PCE.
- **External Quantum Efficiency (EQE):** Measures the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum should correspond to the Jsc value from the J-V curve, acting as a self-validating check.
- **Morphological Analysis:** Techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are used to study the surface topography and molecular packing of the blend film, respectively.^[3] These analyses provide crucial insights into how the nanoscale morphology influences device performance.

Mechanistic Insights: Energy Levels and Charge Transfer

The performance of an OSC is fundamentally governed by the relative energy levels of its components. Efficient charge transfer requires a specific alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.



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Caption: Example energy level diagram for an NDI-based OSC.

Upon light absorption, the donor polymer creates an exciton (a bound electron-hole pair). For this exciton to be split, the LUMO level of the acceptor must be lower than that of the donor, providing the energetic driving force for the electron to transfer.[3] Similarly, the HOMO of the donor must be higher than the acceptor's HOMO to facilitate hole retention on the donor. The electrons then travel through the acceptor domains to the cathode (ITO/ETL), while holes travel through the donor domains to the anode (HTL/Ag). The ability to synthetically tune the LUMO and HOMO levels of NDI-polymers is a primary reason for their success, as it allows for precise optimization of these crucial charge transfer pathways.[4]

Conclusion and Future Outlook

Naphthalene-derived polymers have cemented their role as high-performance materials in the field of organic photovoltaics, both as active layer acceptors and as functional interlayers. Their synthetic versatility allows for fine-tuning of optoelectronic and morphological properties,

leading to power conversion efficiencies now well over 15% in some systems. As demonstrated, factors such as molecular weight, side-chain chemistry, and co-monomer selection are critical levers for optimizing device performance.

Future research will likely focus on developing new NDI-based FREAs to further enhance Voc and Jsc, engineering terpolymers for improved mechanical stability in flexible devices, and designing novel interlayer materials that can universally minimize interfacial losses across a broader range of active layer systems. The continued exploration of these materials is a vital step towards realizing the full potential of low-cost, flexible, and efficient organic solar energy.

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